1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane
Description
1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane is a pyrazolo[3,4-d]pyrimidine derivative featuring a seven-membered azepane ring attached at the 4-position of the pyrimidine core. This compound belongs to a broader class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties .
Properties
Molecular Formula |
C17H19N5 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(azepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H19N5/c1-2-7-11-21(10-6-1)16-15-12-20-22(17(15)19-13-18-16)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2 |
InChI Key |
JQSOPXUPBGHWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the azepane ring through a cyclization reaction involving suitable reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Biological Activities
Research has highlighted several promising biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, including:
- Anticancer Activity :
- Antiviral Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity Evaluation
In a study examining the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, it was found that compounds similar to 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests a strong potential for these compounds as lead structures in anticancer drug development.
Case Study 2: Antiviral Mechanism Investigation
Research investigating the antiviral mechanisms of pyrazolo[3,4-d]pyrimidines revealed that these compounds could inhibit viral polymerases and proteases, critical enzymes for viral replication. The study highlighted the need for further exploration into their structure-activity relationships to enhance efficacy.
Mechanism of Action
The mechanism of action of 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. By binding to the active site of these enzymes, it prevents their normal function, leading to altered cellular processes. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinases can result in reduced tumor growth and proliferation .
Comparison with Similar Compounds
Key Observations :
- The azepane ring’s larger size and flexibility may improve membrane permeability compared to piperidine derivatives but could reduce metabolic stability .
- Piperidine analogs, such as those reported by Kim et al., demonstrate mitochondrial permeability and TRAP1 inhibitory activity in cancer models, suggesting that azepane derivatives might require optimization for similar targets .
Anti-Inflammatory Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds like N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides (e.g., 63a and 63b) exhibit potent anti-inflammatory effects by suppressing NF-κB, MAPK phosphorylation, and pro-inflammatory cytokines (TNF-α, IL-6) .
Comparison of Anti-Inflammatory Mechanisms :
Anticancer Activity: TRAP1 and Mitochondrial Targeting
Pyrazolo[3,4-d]pyrimidine-6-amine derivatives (e.g., mitochondrial TRAP1 inhibitors) show in vivo efficacy in xenograft models by disrupting mitochondrial integrity and inducing apoptosis . The azepane derivative’s larger ring may affect mitochondrial permeability compared to piperidine-based analogs. For example:
- Pyrazolo[3,4-d]pyrimidine-6-amine : Demonstrated high plasma stability and TRAP1 inhibition (IC50: ~50 nM) .
Substituent Effects on Pharmacokinetics
The introduction of functional groups, such as carboxylate esters (e.g., 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylate), enhances solubility and bioavailability .
Biological Activity
1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
- Chemical Formula : C16H17N5
- Molecular Weight : 279.34 g/mol
- CAS Number : 23000-46-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly regarding its potential as an anti-cancer agent and its effects on apoptosis.
Anticancer Activity
Research has indicated that compounds related to the pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-b]quinolin-4-amines have shown significant activity against various cancer cell lines with EC50 values ranging from 30 to 700 nM . This suggests that the pyrazolo core may contribute to the compound's ability to induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the phenyl and azepane rings in enhancing biological activity. Variations in these substituents can lead to significant differences in potency against cancer cells. For example, modifications at the 5-position of the pyrazole ring have been shown to affect the compound's efficacy .
Case Studies
- Apoptosis Induction : A study demonstrated that related compounds induced apoptosis in cancer cells through caspase activation, highlighting a mechanism by which these compounds exert their anticancer effects .
- Antimicrobial Properties : Research into similar pyrazole derivatives has revealed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using a well diffusion method, showing varying degrees of inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Description | EC50 / MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | 30 - 700 nM |
| Antimicrobial | Effective against E. coli, S. aureus | MIC ranging from 62.5 μg/mL to >250 μg/mL |
| Anti-inflammatory | Potential as COX inhibitors | IC50 values < 70 μg/mL |
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Substituent Position | Observed Activity |
|---|---|---|
| Compound A | 5-position | High anticancer activity |
| Compound B | 4-position | Moderate antimicrobial activity |
| Compound C | Unsubstituted | Low overall activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
